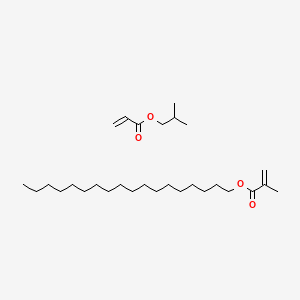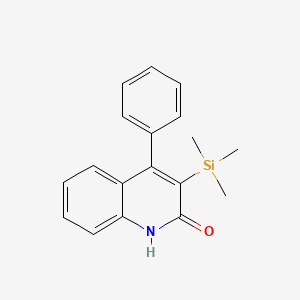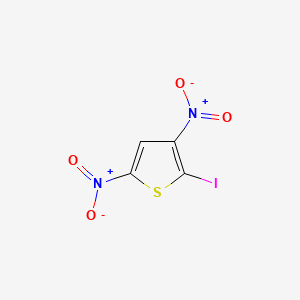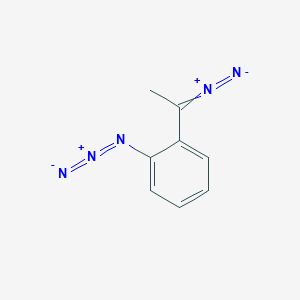![molecular formula C18H17NO3 B14643968 4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate CAS No. 52468-41-4](/img/structure/B14643968.png)
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of an ethoxyphenyl group, an imino group, and a prop-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate typically involves the condensation of 4-ethoxybenzaldehyde with 4-aminobenzyl alcohol, followed by esterification with acrylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine and ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenyl acetate
- 4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenyl acetate
- 4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl acetate
Uniqueness
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The prop-2-enoate ester also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
52468-41-4 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)iminomethyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-3-18(20)22-17-9-5-14(6-10-17)13-19-15-7-11-16(12-8-15)21-4-2/h3,5-13H,1,4H2,2H3 |
Clé InChI |
IAVFDZSDUQFMMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)


![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)


![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)


![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
